molecular formula C21H16Cl2N4O2 B244777 3-chloro-N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-4-ethoxybenzamide

3-chloro-N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-4-ethoxybenzamide

Cat. No. B244777
M. Wt: 427.3 g/mol
InChI Key: XHFMSVLLGKSPHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-4-ethoxybenzamide is a chemical compound that is widely used in scientific research. It is a benzotriazole derivative that has been shown to have a range of interesting properties, including anti-tumor and anti-inflammatory effects. In

Mechanism of Action

The mechanism of action of 3-chloro-N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-4-ethoxybenzamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes such as topoisomerase II and COX-2, which are involved in DNA replication and inflammation, respectively. By inhibiting these enzymes, the compound is able to block the growth of cancer cells and reduce inflammation.
Biochemical and Physiological Effects:
3-chloro-N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-4-ethoxybenzamide has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce the production of pro-inflammatory cytokines. It also has a low toxicity profile, which makes it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-chloro-N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-4-ethoxybenzamide is its potency and selectivity. It has been shown to have potent anti-tumor and anti-inflammatory effects at relatively low concentrations. It also has a low toxicity profile, which makes it a safe candidate for further development as a therapeutic agent. However, one of the limitations of this compound is its solubility. It is poorly soluble in water, which can make it difficult to work with in certain lab experiments.

Future Directions

There are several future directions for research on 3-chloro-N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-4-ethoxybenzamide. One direction is to explore its potential as a therapeutic agent for cancer and inflammatory diseases. Another direction is to further elucidate its mechanism of action and identify new targets for its activity. Additionally, there is potential for the development of new analogs of this compound with improved solubility and potency. Finally, there is a need for more studies to assess the safety and efficacy of this compound in preclinical and clinical trials.

Synthesis Methods

The synthesis of 3-chloro-N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-4-ethoxybenzamide involves the reaction of 6-chloro-2-phenyl-2H-benzotriazole-5-carboxylic acid with 4-amino-3-chloroanisole in the presence of a coupling agent such as EDCI/HOBt. The reaction is carried out in a solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature for several hours. The resulting product is then purified by column chromatography to obtain the pure compound.

Scientific Research Applications

3-chloro-N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-4-ethoxybenzamide has been extensively studied for its anti-tumor and anti-inflammatory effects. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. It also has potent anti-inflammatory effects, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

Molecular Formula

C21H16Cl2N4O2

Molecular Weight

427.3 g/mol

IUPAC Name

3-chloro-N-(6-chloro-2-phenylbenzotriazol-5-yl)-4-ethoxybenzamide

InChI

InChI=1S/C21H16Cl2N4O2/c1-2-29-20-9-8-13(10-16(20)23)21(28)24-17-12-19-18(11-15(17)22)25-27(26-19)14-6-4-3-5-7-14/h3-12H,2H2,1H3,(H,24,28)

InChI Key

XHFMSVLLGKSPHY-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC3=NN(N=C3C=C2Cl)C4=CC=CC=C4)Cl

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC3=NN(N=C3C=C2Cl)C4=CC=CC=C4)Cl

Origin of Product

United States

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